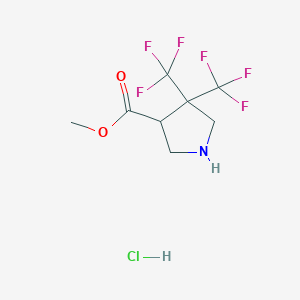

Methyl 4,4-bis(trifluoromethyl)pyrrolidine-3-carboxylate;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“Methyl 4,4-bis(trifluoromethyl)pyrrolidine-3-carboxylate;hydrochloride” is a chemical compound used in scientific research. It has a CAS Number of 2309448-22-2 and a molecular weight of 301.62 .

Synthesis Analysis

The synthesis and applications of trifluoromethylpyridines (TFMP) and its derivatives have been extensively studied in the agrochemical and pharmaceutical industries . The major use of TFMP derivatives is in the protection of crops from pests . More than 20 new TFMP-containing agrochemicals have acquired ISO common names .Molecular Structure Analysis

The IUPAC name for this compound is “methyl 4,4-bis(trifluoromethyl)pyrrolidine-3-carboxylate hydrochloride” and its InChI code is "1S/C8H9F6NO2.ClH/c1-17-5(16)4-2-15-3-6(4,7(9,10)11)8(12,13)14;/h4,15H,2-3H2,1H3;1H" .Chemical Reactions Analysis

The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .Scientific Research Applications

Catalysis and Organic Synthesis

The use of cobalt catalysts, including those derived from pyrrolidine compounds, has been explored for alkene hydroboration. These catalysts demonstrate high activity and selectivity, particularly when a pyrrolidinyl substituent is introduced. This approach facilitates the hydroboration of various substrates, including sterically hindered ones, with notable efficiency and selectivity (Obligacion & Chirik, 2013).

Ionic Liquids and Electrochemistry

The bis(trifluoromethyl)pyrrolidine structure has been utilized in the synthesis of novel salts with applications as ionic liquids. These salts exhibit reduced melting points and, in some cases, are molten at room temperature. They are characterized by properties such as high room temperature conductivity and glass-forming ability, making them significant in the field of electrochemistry (McFarlane et al., 2000).

Organocatalysis

Zwitterionic salts derived from pyrrolidine and similar compounds have been employed as mild organocatalysts for transesterification reactions. These salts have shown effectiveness in promoting transesterification in hydrocarbons under specific conditions, highlighting their potential as versatile organocatalysts (Ishihara et al., 2008).

Luminescent Materials

Pyrrolidine derivatives have been involved in the self-assembly formation of luminescent supramolecular metallogels. These materials exhibit strong luminescence and have potential applications in various fields, including materials science and photonic devices (McCarney et al., 2015).

Molecular Modeling and Surface Science

In molecular modeling and surface science, pyrrolidine derivatives have been studied for their interaction with metal surfaces, particularly in the context of corrosion inhibition. These studies offer insights into the molecular interactions and efficiencies of different pyrrolidine-based inhibitors (Bentiss et al., 2007).

Safety and Hazards

Future Directions

Currently, several TFMP derivatives are used in the pharmaceutical and veterinary industries; five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials . It is expected that many novel applications of TFMP will be discovered in the future .

properties

IUPAC Name |

methyl 4,4-bis(trifluoromethyl)pyrrolidine-3-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9F6NO2.ClH/c1-17-5(16)4-2-15-3-6(4,7(9,10)11)8(12,13)14;/h4,15H,2-3H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUCZSAQQGMWTEQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CNCC1(C(F)(F)F)C(F)(F)F.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClF6NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.61 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4,4-bis(trifluoromethyl)pyrrolidine-3-carboxylate;hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-([1,2,4]Triazolo[1,5-a]pyrazin-2-yl)prop-2-enamide](/img/structure/B2860744.png)

![2-(2-fluorophenoxy)-N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)-5,7-dihydro-4H-thieno[2,3-c]pyran-2-yl)acetamide](/img/structure/B2860745.png)

![3-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(3-chlorophenyl)propanamide](/img/structure/B2860762.png)